molecular formula C27H26ClN3O3S B2843865 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689772-16-5

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2843865
CAS No.: 689772-16-5
M. Wt: 508.03
InChI Key: LOVLESORKLNESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolin-4-one class, characterized by a bicyclic core structure with a ketone group at position 2. Key structural features include:

  • 2-[(2-Chlorophenyl)methyl]sulfanyl group: A sulfur-containing substituent linked to a 2-chlorobenzyl moiety, likely influencing electronic properties and steric bulk.
  • 3-[(4-Methoxyphenyl)methyl] group: A benzyl substituent with a para-methoxy group, which may enhance solubility or modulate receptor interactions.
  • 6-Morpholin-4-yl group: A morpholine ring at position 6, contributing to hydrogen-bonding capacity and solubility.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-33-22-9-6-19(7-10-22)17-31-26(32)23-16-21(30-12-14-34-15-13-30)8-11-25(23)29-27(31)35-18-20-4-2-3-5-24(20)28/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVLESORKLNESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted quinazolinone with a thiol reagent.

    Methoxybenzyl Substitution: The methoxybenzyl group is introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

    Morpholino Group Addition: Finally, the morpholino group is added via a nucleophilic substitution reaction using morpholine and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, suitable solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., Lewis acids).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with oxidized functional groups, while reduction may result in the formation of reduced quinazolinone derivatives.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous quinazolinone derivatives:

Compound Name / ID Substituents (Position) Synthesis Method Yield (%) Melting Point (°C) Key Software for Analysis
Target Compound 2-(2-Cl-benzylsulfanyl), 3-(4-MeO-benzyl), 6-morpholinyl Not specified in evidence N/A N/A SHELX , ORTEP-3
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one (763136-92-1) 2-(3-Me-benzylsulfanyl), 3-(4-MeO-phenyl) Suzuki coupling (Pd catalysis) N/A N/A Multiwfn
2-{[4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618432-50-1) 2-sulfanylacetamide, 4-ethoxy, 5-pyridinyl Not specified N/A N/A SHELXL
4l (Molecules 2014, 19, 9712–9735) 2,6-bis(4-MeO-phenyl), 3-dimethylpropyl Suzuki coupling (PdCl₂(PPh₃)₂) 81 228–230 Single-crystal XRD

Key Observations:

Structural Variations: The target compound’s morpholine substituent at position 6 distinguishes it from most analogs, which often feature aryl or alkyl groups (e.g., 4l’s dimethylpropyl group) . Morpholine’s oxygen and nitrogen atoms may enhance solubility and hydrogen-bonding interactions compared to hydrophobic substituents.

other catalysts). The absence of reported yields or melting points for the target compound limits direct comparison, though the 81% yield of 4l highlights the efficiency of Pd-mediated cross-coupling for quinazolinone synthesis .

Analytical Tools: SHELX and ORTEP-3 were critical for resolving the target compound’s crystal structure, as seen in isostructural analogs () .

Functional Group Impact: The 4-methoxyphenyl group in the target compound and 4l may improve metabolic stability compared to non-ether analogs (e.g., 618432-50-1’s ethoxy group) . Sulfanyl groups in all listed compounds likely contribute to redox activity or metal coordination, though specific data are lacking in the evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.